molecular formula C8H17Cl2N3 B6182048 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride CAS No. 2613382-30-0

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

Cat. No. B6182048
CAS RN: 2613382-30-0
M. Wt: 226.1
InChI Key:
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Description

“2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” is a compound that contains an imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities and are used in the development of new drugs . For instance, Patel et al. synthesized a compound similar to the one and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis .


Molecular Structure Analysis

The imidazole ring in the compound contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . This property, along with its tautomeric forms, contributes to its broad range of chemical reactions.

Mechanism of Action

While the specific mechanism of action for “2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” is not mentioned in the retrieved papers, imidazole derivatives are known to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

While the specific safety and hazards of “2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” are not mentioned in the retrieved papers, it’s important to note that imidazole can be irritating to skin and mucous membranes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves the reaction of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine", "Hydrochloric acid" ], "Reaction": [ "Add 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine to a reaction vessel", "Slowly add hydrochloric acid to the reaction vessel while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the solid product and wash with cold water", "Dry the product under vacuum to obtain 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride" ] }

CAS RN

2613382-30-0

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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